molecular formula C14H12O4S B14481204 2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- CAS No. 64615-23-2

2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]-

Cat. No.: B14481204
CAS No.: 64615-23-2
M. Wt: 276.31 g/mol
InChI Key: CZDQLBKGJBDREW-UHFFFAOYSA-N
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Description

2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- is an organic compound with significant importance in organic chemistry. It is a derivative of tropone, which is known for its non-benzenoid aromatic properties. The compound consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group, along with a sulfonyl group attached to a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- can be achieved through several methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the indirect synthesis from tropinone via a Hofmann elimination followed by bromination .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated or aminated products.

Scientific Research Applications

2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with various molecular targets. The compound’s aromatic ring and sulfonyl group allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Cycloheptatrien-1-one, 4-[[(4-methylphenyl)sulfonyl]oxy]- is unique due to the presence of the sulfonyl group attached to a methylphenyl group. This modification imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

64615-23-2

Molecular Formula

C14H12O4S

Molecular Weight

276.31 g/mol

IUPAC Name

(5-oxocyclohepta-1,3,6-trien-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H12O4S/c1-11-5-9-14(10-6-11)19(16,17)18-13-4-2-3-12(15)7-8-13/h2-10H,1H3

InChI Key

CZDQLBKGJBDREW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=O)C=C2

Origin of Product

United States

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